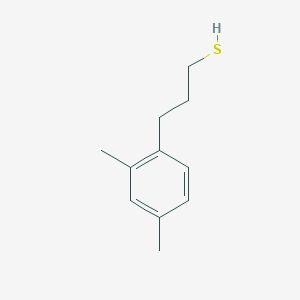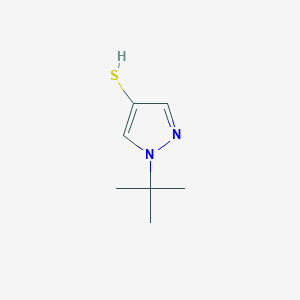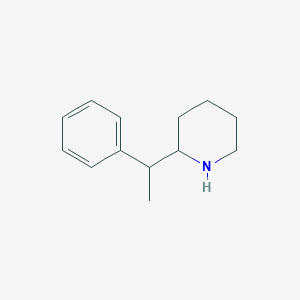
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol is a chiral compound featuring a brominated furan ring and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromofuran-2-yl)ethan-1-ol typically involves the bromination of a furan derivative followed by the introduction of the ethanol group. One common method is:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.
Chiral Reduction: The brominated furan is then subjected to a chiral reduction process using a chiral catalyst to introduce the ethanol group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for bromination and advanced chiral catalysts for the reduction step.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or organolithium compounds.
Major Products
Oxidation: 5-bromofuran-2-carboxylic acid or 5-bromofuran-2-carbaldehyde.
Reduction: 5-hydrofuran-2-yl-ethanol.
Substitution: 5-aminofuran-2-yl-ethanol or 5-thiofuran-2-yl-ethanol.
Scientific Research Applications
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromofuran-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the chiral center play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Bromofuran-2-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
5-Bromofuran-2-carboxylic acid: Lacks the ethanol moiety but retains the brominated furan ring.
5-Aminofuran-2-yl-ethanol: Substitutes the bromine atom with an amino group.
Uniqueness
(S)-1-(5-Bromofuran-2-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a brominated furan ring and an ethanol group. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C6H7BrO2 |
|---|---|
Molecular Weight |
191.02 g/mol |
IUPAC Name |
(1S)-1-(5-bromofuran-2-yl)ethanol |
InChI |
InChI=1S/C6H7BrO2/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m0/s1 |
InChI Key |
WYEFYIXKOWQKIG-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(O1)Br)O |
Canonical SMILES |
CC(C1=CC=C(O1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine](/img/structure/B13594626.png)



![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)




![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)


![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)
